molecular formula C12H16N4O2S B2951109 N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine CAS No. 1421475-87-7

N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine

Cat. No.: B2951109
CAS No.: 1421475-87-7
M. Wt: 280.35
InChI Key: CYPBRPVGXWYZCK-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine is a synthetic diamine derivative characterized by a propane-1,3-diamine backbone. The first nitrogen (N1) is substituted with two methyl groups, while the third nitrogen (N3) is linked to a 6-nitrobenzo[d]thiazol-2-yl moiety.

Properties

IUPAC Name

N',N'-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-15(2)7-3-6-13-12-14-10-5-4-9(16(17)18)8-11(10)19-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPBRPVGXWYZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid. Subsequent nitration introduces the nitro group at the 6-position of the thiazole ring. Finally, the diamine moiety is introduced through amination reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1,N1-Dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Reduction products such as amines or alcohols.

  • Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

This compound has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activities have been explored, including potential antioxidant, anti-inflammatory, and antimicrobial properties.

  • Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the thiazole ring play crucial roles in these interactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its nitrobenzothiazole substituent. Comparable derivatives include:

Compound Name Substituent on N3 Key Structural Features Reference
N1,N1-Dimethyl-N3-(pyridin-2-ylmethyl)propane-1,3-diamine Pyridin-2-ylmethyl Aromatic pyridine ring; moderate basicity
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine Tetrahydrothiopyranyl Sulfur-containing heterocycle; enhanced lipophilicity
N1,N3-Di(pyridin-2-yl)propane-1,3-diamine Pyridin-2-yl groups on N1 and N3 Bidentate coordination sites for metal ions
N1,N1-Dimethyl-N3-(4-pyrrolidin-1-ylbenzyl)propane-1,3-diamine 4-Pyrrolidinylbenzyl Bulky aromatic substituent; potential CNS activity

Key Observations :

  • The nitrobenzothiazole group in the target compound may enhance electron-deficient character compared to pyridine or thiopyran derivatives, influencing reactivity or binding to biological targets .

Key Observations :

  • The nitrobenzothiazole group in the target compound likely requires multi-step synthesis (e.g., thiazole ring formation followed by nitration), which may reduce yields compared to simpler derivatives .
  • High-yield methods (e.g., NaH/LiI-mediated coupling for pyridyl derivatives) suggest that sterically accessible substituents favor efficiency .
Physicochemical Properties

Substituents critically influence properties like logP, solubility, and molecular weight:

Compound Name Molecular Weight logP (Predicted) Solubility (Trend)
Target Compound ~350 g/mol ~2.5 Moderate (polar aprotic solvents)
N1,N3-Di(pyridin-2-yl)propane-1,3-diamine 229 g/mol ~1.8 High (water-miscible)
N1,N1-Dimethyl-N3-(tetrahydrothiopyran-3-yl)propane-1,3-diamine ~250 g/mol ~3.0 Low (hydrophobic)

Key Observations :

  • Dimethyl groups on N1 may mitigate hydrophobicity by introducing short-chain alkyl moieties .

Key Observations :

  • The nitro group in the target compound may confer antimicrobial or antiviral activity akin to nitroheterocyclic drugs .
  • Fluorescence properties of the benzothiazole moiety could enable applications in bioimaging or catalytic tracking, similar to NBD-tagged derivatives .

Biological Activity

N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a nitrobenzo[d]thiazole moiety that could influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study focusing on similar thiazole compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess comparable antimicrobial activity.

Anticancer Potential

The nitro group in the compound’s structure may enhance its reactivity towards biological targets, potentially leading to anticancer effects. A case study examined the cytotoxic effects of related nitro-substituted thiazole compounds on cancer cell lines, showing promising results in inhibiting cell proliferation . This indicates that this compound could be further explored for its anticancer properties.

Enzyme Inhibition

Inhibitory effects on specific enzymes are another area of interest. Thiazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases . Investigating the enzyme inhibition profile of this compound could reveal its potential as a therapeutic agent in treating conditions like Alzheimer's disease.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AnticancerInhibits cancer cell proliferation
Enzyme InhibitionPotential inhibitor of cholinesterases

Case Studies

  • Antimicrobial Efficacy : A study conducted on thiazole derivatives showed that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 16 to 128 µg/mL against Staphylococcus aureus .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that thiazole derivatives could reduce cell viability by up to 70% at concentrations as low as 10 µM, suggesting a potent anticancer effect .

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